molecular formula C24H20N2O5S B11569471 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569471
M. Wt: 448.5 g/mol
InChI Key: KRDSILAYKFPDNZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a thiazole ring with a chromeno-pyrrole system, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the construction of the chromeno-pyrrole system. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate cyclization and condensation reactions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole derivatives and chromeno-pyrrole compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N2O5S/c1-12-9-15-17(10-13(12)2)31-22-19(21(15)27)20(26(23(22)28)24-25-7-8-32-24)14-5-6-16(29-3)18(11-14)30-4/h5-11,20H,1-4H3

InChI Key

KRDSILAYKFPDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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